molecular formula C8H8N2O2 B6266549 6-methoxy-1H-indazol-3-ol CAS No. 82722-06-3

6-methoxy-1H-indazol-3-ol

Cat. No.: B6266549
CAS No.: 82722-06-3
M. Wt: 164.2
InChI Key:
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Description

6-Methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. The use of solvents like dimethyl sulfoxide (DMSO) and oxygen as the terminal oxidant can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

6-Methoxy-1H-indazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    1H-indazole: Lacks the methoxy and hydroxyl groups, resulting in different chemical properties.

    2H-indazole: A tautomeric form with distinct stability and reactivity.

    6-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: 6-Methoxy-1H-indazol-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

82722-06-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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